Advanced Synthetic Applications of CAS 1842337-34-1 in Targeted Oncology
Advanced Synthetic Applications of CAS 1842337-34-1 in Targeted Oncology
Nomenclature Note: While occasionally queried under the isomeric name (4-Methoxy-2-methylpyrrolidin-2-yl)methanol, CAS Registry Number 1842337-34-1 definitively corresponds to the structure ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol . To maintain scientific integrity, this technical guide utilizes the definitive CAS structure and its validated applications.
Executive Summary
The molecule ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1) has emerged as a highly specialized, chiral building block in modern medicinal chemistry. Rather than serving as a generic solvent or reagent, this compound is strategically incorporated into the core scaffolds of next-generation targeted therapeutics. Most notably, it is a critical nucleophilic precursor in the synthesis of macrocyclic Pan-KRAS and KRAS G12D inhibitors, such as Amgen's AMG 410 [1].
As a Senior Application Scientist, I have structured this guide to unpack the physicochemical rationale behind selecting this specific chiral pyrrolidine, followed by a self-validating experimental protocol for its integration into complex drug scaffolds.
Physicochemical & Structural Profiling
The utility of CAS 1842337-34-1 lies in its precise 3D spatial orientation. The pyrrolidine ring restricts conformational flexibility, significantly reducing the entropic penalty upon binding to a target protein.
Table 1: Physicochemical Properties & Structural Rationale
| Property | Value | Structural Significance in Drug Design |
| IUPAC Name | ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol | Defines the exact spatial vector required for target pocket binding. |
| Molecular Formula | C7H15NO2 | Lightweight building block; maintains high ligand efficiency. |
| Molecular Weight | 145.20 g/mol | Contributes minimal bulk, preserving the drug's oral bioavailability. |
| Stereochemistry | (2S, 4R) | Critical for directing macrocyclic ring closure and preventing steric clashes. |
| H-Bond Donors | 1 (Hydroxyl) | Acts as the primary site for nucleophilic substitution (SNAr) or etherification. |
| H-Bond Acceptors | 3 (N, O, O) | The methoxy oxygen acts as a highly specific H-bond acceptor in the KRAS Switch II pocket. |
Synthetic Integration Workflow
In the development of macrocyclic KRAS inhibitors, CAS 1842337-34-1 is typically reacted with a halogenated heteroaromatic core (e.g., a trichloroazaquinazoline) via a Nucleophilic Aromatic Substitution (SNAr) [2]. The primary hydroxyl group acts as the nucleophile, while the chiral pyrrolidine ring is projected outward to form the macrocyclic bridge in subsequent Suzuki coupling steps.
Fig 1: Synthetic workflow integrating CAS 1842337-34-1 into a macrocyclic KRAS inhibitor scaffold.
Experimental Protocol: Self-Validating SNAr Coupling
To ensure trustworthiness and reproducibility, the following protocol for the SNAr coupling of CAS 1842337-34-1 is designed as a self-validating system . It includes explicit causal reasoning for reagent selection and mandatory In-Process Controls (IPCs).
Objective: To install the chiral methoxy-methylpyrrolidinyl moiety onto a halogenated electrophilic core without inducing epimerization.
Table 2: Reaction Optimization Parameters
| Parameter | Sub-optimal Choice | Optimized Choice | Causality / Rationale |
| Solvent | DMF | DMAc | DMAc prevents amine-induced thermal degradation at elevated temperatures. |
| Base | NaH / Cs2CO3 | DIPEA | DIPEA is non-nucleophilic and prevents epimerization of the (2S,4R) chiral centers. |
| Temperature | 25°C (Room Temp) | 85°C | Overcomes the steric hindrance of the adjacent N-methylpyrrolidine ring. |
| IPC Method | TLC | LC-MS (EIC) | Provides exact mass confirmation and prevents premature workup. |
Step-by-Step Methodology:
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Preparation: Dissolve the halogenated electrophile (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 0.2 M concentration under a nitrogen atmosphere. Causality: The inert atmosphere prevents oxidative degradation of the electron-rich pyrrolidine ring.
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Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by a dropwise addition of CAS 1842337-34-1 (1.2 eq). Causality: DIPEA neutralizes the HCl generated during the SNAr process. Its bulky nature ensures it acts strictly as a base, avoiding competition with the nucleophile while protecting the delicate (2S,4R) stereocenters from base-catalyzed epimerization.
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Thermal Activation: Heat the reaction mixture to 85°C for 4 hours. Causality: The primary hydroxyl group is sterically hindered by the adjacent pyrrolidine ring. Heating to 85°C provides the necessary activation energy for the transition state while remaining safely below the threshold for thermal decomposition.
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Self-Validation (IPC): At 4 hours, sample 10 µL of the mixture, quench in 1 mL of 1:1 MeCN/H2O, and analyze via LC-MS. Validation Metric: Proceed to workup only if the Extracted Ion Chromatogram (EIC) shows <1% remaining electrophile. If the metric is >1%, the system dictates adding 0.1 eq of CAS 1842337-34-1 and heating for an additional hour.
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Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous LiCl (3x) and brine. Causality: The 5% LiCl wash is highly specific and critical for the complete removal of DMAc, which otherwise causes baseline disturbances in downstream NMR and inhibits subsequent palladium-catalyzed macrocyclizations.
Mechanistic Pathway: Dual-State KRAS Inhibition
Once CAS 1842337-34-1 is fully integrated into a macrocyclic drug (such as AMG 410 or Mirati's G12D series [3]), the resulting molecule targets the KRAS signaling pathway.
Mutations in KRAS (e.g., G12D, G12V) impair the GTPase-activating protein (GAP)-mediated hydrolysis of GTP to GDP, locking the protein in an active, oncogenic state[4]. Inhibitors utilizing the CAS 1842337-34-1 building block are uniquely designed as dual-state inhibitors . The precise geometry imparted by the (2S,4R) pyrrolidine allows the drug to bind effectively to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS protein[5].
Fig 2: Dual-state inhibition of the KRAS signaling pathway by macrocyclic derivatives.
References
- Macrocyclic KRAS inhibitors and methods of use (WO2024107686A1)
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Amgen Discloses Macrocyclic Carbonate AMG 410, a Pan-KRAS, Dual-State Inhibitor Source: Drug Hunter URL:[Link]
- KRAS G12D INHIBITORS (WO2021041671A1)
Sources
- 1. WO2024107686A1 - Macrocyclic kras inhibitors and methods of use - Google Patents [patents.google.com]
- 2. drughunter.com [drughunter.com]
- 3. ((2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl)methanol - CAS号 1842337-34-1 - 摩熵化学 [molaid.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
